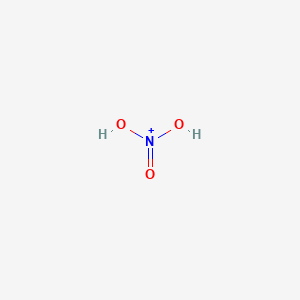

Dihydroxy-oxo-azanium

Description

Structure

3D Structure

Properties

CAS No. |

5265-81-6 |

|---|---|

Molecular Formula |

H2NO3+ |

Molecular Weight |

64.021 g/mol |

IUPAC Name |

dihydroxy(oxo)azanium |

InChI |

InChI=1S/H2NO3/c2-1(3)4/h(H2,2,3,4)/q+1 |

InChI Key |

AOCIUCGLIAMDFY-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)(O)O |

Origin of Product |

United States |

Theoretical and Computational Chemistry of Dihydroxy Oxo Azanium

Ab Initio and Density Functional Theory (DFT) Calculations

The theoretical investigation of dihydroxy-oxo-azanium, more systematically known as protonated nitric acid (H₂NO₃⁺), has been a subject of computational studies aimed at elucidating its intrinsic molecular properties. High-level ab initio methods and Density Functional Theory (DFT) have been instrumental in characterizing its structure, stability, and spectroscopic signatures.

Electronic Structure Characterization of this compound

Computational studies have revealed that the electronic structure of H₂NO₃⁺ is not represented by a single, simple covalent structure. Instead, several isomers exist with varying energies and geometries. The most stable isomer is not a classic trihydroxynitrogen cation but rather a complex formed between a nitronium ion (NO₂⁺) and a water molecule (H₂O). nasa.govrsc.org This finding is consistent across various high-level theoretical methods, including second-order Møller-Plesset perturbation theory (MP2), coupled-cluster with single and double excitations (CCSD), and CCSD with a perturbational estimate of triple excitations (CCSD(T)). nasa.gov

Molecular Geometry Optimization and Conformational Analysis

The geometry of the various isomers of H₂NO₃⁺ has been optimized using computational methods to locate the minimum energy structures on the potential energy surface. nasa.govacs.org Conformational analysis has been crucial in identifying the different stable arrangements of the atoms.

Four distinct isomers of H₂NO₃⁺ have been computationally characterized. nasa.gov The global minimum, as previously mentioned, is the H₂O···NO₂⁺ complex. In this structure, the water molecule is coordinated to the nitrogen atom of the linear NO₂⁺ cation. Other higher-energy isomers include structures where the proton is attached to one of the oxygen atoms of nitric acid. nasa.govrsc.org

The optimized geometric parameters, such as bond lengths and bond angles, have been determined with a high degree of accuracy using various basis sets, including double-zeta plus polarization (DZP) and triple-zeta plus polarization (TZP). nasa.gov These calculations provide a detailed three-dimensional picture of each isomer.

Table 1: Calculated Relative Energies of H₂NO₃⁺ Isomers

| Isomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| I | H₂O···NO₂⁺ complex | 0.0 |

| II | Protonated at hydroxyl oxygen | > 20 |

| III | Other covalent structures | Higher in energy |

Note: The relative energies are approximate values based on high-level ab initio calculations. The exact values can vary depending on the level of theory and basis set used.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a chemical species. ossila.comwikipedia.org For the most stable isomer of H₂NO₃⁺ (the H₂O···NO₂⁺ complex), the HOMO is primarily localized on the water molecule, specifically the oxygen lone pairs. The LUMO, conversely, is centered on the nitronium ion, which is a powerful electrophile.

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule and are invaluable for predicting intermolecular interactions. libretexts.orgavogadro.cc For the H₂O···NO₂⁺ isomer of this compound, the ESP map would clearly show a region of high positive potential localized on the NO₂⁺ fragment, consistent with its cationic nature and electrophilicity. The region around the water molecule would exhibit a more negative potential, particularly around the oxygen atom, reflecting its role as the electron-donating species in the complex.

This charge distribution confirms the nature of the interaction as a strong ion-dipole interaction between the positively charged nitronium ion and the polar water molecule. The ESP map is a powerful tool for rationalizing why protonation occurs preferentially to form this complex rather than the other covalent isomers. wuxiapptec.com

Thermochemical and Spectroscopic Property Prediction

Computational chemistry allows for the prediction of various thermochemical and spectroscopic properties of molecules with a high degree of accuracy. For the isomers of H₂NO₃⁺, properties such as the proton affinity of nitric acid and the vibrational frequencies have been calculated. acs.orgnist.gov

The calculated harmonic vibrational frequencies and their corresponding infrared (IR) intensities are particularly important as they provide a "fingerprint" for the identification of these species in experimental settings, such as in the gas phase or in acidic solutions. nasa.govnih.gov The theoretical IR spectrum for the H₂O···NO₂⁺ complex would be dominated by the vibrational modes of the NO₂⁺ and H₂O fragments, albeit perturbed by their interaction. For instance, the symmetric and asymmetric stretching frequencies of the NO₂⁺ unit and the bending and stretching modes of the water molecule would be key features. github.io

Table 2: Predicted Vibrational Frequencies for the H₂O···NO₂⁺ Isomer

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

|---|---|---|

| ν₁ | Symmetric N-O stretch | ~1400 |

| ν₃ | Asymmetric N-O stretch | ~2400 |

| ν₂ | O-N-O bend | ~600 |

| ν(H₂O) | Water stretching modes | 3600-3800 |

| δ(H₂O) | Water bending mode | ~1600 |

Note: These are approximate frequencies based on ab initio calculations and serve as a guide for spectroscopic identification. The exact values are sensitive to the computational method.

Table of Compound Names

| Trivial Name | Systematic Name | Molecular Formula |

| This compound | Protonated nitric acid | H₂NO₃⁺ |

| Nitronium ion | Dioxidonitrogen(1+) | NO₂⁺ |

| Water | Oxidane | H₂O |

| Nitric acid | Trioxonitric(V) acid | HNO₃ |

Based on a thorough review of scientific literature, the chemical compound "this compound" does not appear to be a recognized or studied species. There is no available data in established chemical databases or peer-reviewed publications corresponding to this name.

Therefore, it is not possible to provide scientifically accurate information or detailed research findings for the requested sections on its theoretical and computational chemistry, including vibrational spectroscopy, NMR chemical shift predictions, or the energetics of its formation and dissociation.

Generating such an article without supporting scientific evidence would result in the fabrication of data and would not meet the standards of a professional and authoritative text.

Reactivity and Reaction Mechanisms Involving Dihydroxy Oxo Azanium Moieties

Acid-Base Properties and Protonation Equilibria

The formation of dihydroxy-oxo-azanium is a classic example of a Brønsted-Lowry acid-base reaction where nitric acid itself acts as a base. wikipedia.orgresearchgate.net In the presence of a stronger acid, such as sulfuric acid, nitric acid can accept a proton to form its conjugate acid, the this compound ion. wikipedia.orgmasterorganicchemistry.com This equilibrium is fundamental to understanding the reactivity of nitric acid in various media.

Theoretical Acidity and Basicity Predictions

The acidity of this compound and the basicity of nitric acid have been the subject of theoretical investigations, often employing quantum mechanical calculations. These studies provide insights into the intrinsic properties of the molecule, separate from solvent effects.

Computational models, such as those using density functional theory (DFT), can be used to calculate the pKa values of chemical species. youtube.comnih.govwayne.eduresearchgate.net For this compound, theoretical calculations help in understanding the relative stability of its isomers and the energetics of its deprotonation. Ab initio calculations have been crucial in determining the structures and relative stabilities of isomeric H₂NO₃⁺ ions in the gas phase. rsc.org These studies indicate that protonation occurs preferentially at the hydroxylic oxygen atom, leading to a complex that can be viewed as a nitronium ion (NO₂⁺) solvated by a water molecule. rsc.org The calculated dissociation energy for this complex into NO₂⁺ and H₂O is significant, confirming the transient nature of protonated nitric acid. rsc.org

The basicity of nitric acid is quantified by its proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction. Theoretical calculations have placed the proton affinity of nitric acid in agreement with experimental values, providing a solid theoretical foundation for its basicity.

| Parameter | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| Experimental Proton Affinity | 751.4 | Mass Spectrometry | rsc.org |

The pKa of nitric acid itself is reported as approximately -1.3 to -1.5, indicating it is a strong acid in aqueous solution. uoregon.edu This also implies that its conjugate base, the nitrate (B79036) ion (NO₃⁻), is very weak. The pKa of this compound, which would quantify its strength as an acid, is expected to be extremely low, characteristic of a superacid. wikipedia.orglibretexts.org

| Compound | pKa | Reference |

|---|---|---|

| Nitric Acid (HNO₃) | -1.3 | uoregon.edu |

| Nitric Acid (HNO₃) | -1.5 | google.com |

Experimental Protonation Studies in Various Solvent Systems

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ wikipedia.org

This equilibrium highlights the complete protonation of nitric acid and its subsequent dehydration to form the nitronium ion, the key electrophile in aromatic nitration.

The solvent environment plays a critical role in the stability and reactivity of ions. libretexts.orgnih.govwikipedia.org In aqueous solutions, the high polarity and hydrogen-bonding capacity of water would typically solvate and stabilize ions. However, the formation of this compound in significant concentrations requires a medium of very high acidity, where the activity of water is low. Vibrational sum frequency spectroscopy (VSFS) has been used to study the interface of nitric acid solutions, revealing the presence of molecular nitric acid at the surface of concentrated solutions, with its solvation state being sensitive to the presence of water and other acids like sulfuric acid. uoregon.edunih.gov

Studies on the extraction of nitric acid into organic solvents using carriers like trioctylamine (B72094) (TOA) show that at lower acid concentrations, complete dissociation occurs to form trioctylammonium-nitrate ion pairs. acs.orgchemrxiv.org At higher nitric acid concentrations, a second, undissociated nitric acid molecule associates with the ion pair, indicating the complex equilibria at play. acs.orgchemrxiv.org

Role in Oxidation and Reduction Pathways

Nitric acid is a potent oxidizing agent, a property that is enhanced in strongly acidic solutions where this compound is formed. labproinc.compostapplescientific.comechemi.com The nitrogen atom in nitric acid is in its highest oxidation state (+5), making it an excellent electron acceptor. echemi.com The oxidizing power of nitric acid solutions increases with concentration and acidity. inorganicventures.com

Involvement in Metal-Oxo Mediated Reactions

While direct evidence for the involvement of this compound in reactions mediated by other metal-oxo species is scarce in the literature, its formation is central to the oxidizing power of nitric acid, which is used in various metal-related processes. Nitric acid is used to dissolve numerous metals, forming metal nitrates. labproinc.com In these reactions, the this compound ion, or more accurately, its decomposition product, the nitronium ion, acts as the primary oxidizing species.

The nitration of aromatic compounds can be catalyzed by certain transition-metal complexes, which may involve the interaction of the metal center with nitric acid, potentially facilitating its protonation and the formation of the active nitrating agent. researchgate.net

Mechanisms of Oxygen Atom Transfer and Hydrogen Abstraction

The powerful oxidizing nature of concentrated nitric acid, particularly in the presence of a stronger acid, is attributed to the formation of this compound and its subsequent generation of the highly electrophilic nitronium ion (NO₂⁺). This species is a potent oxygen atom transfer agent. In the nitration of organic compounds, the NO₂⁺ group is transferred to the substrate. labproinc.com

Decomposition Pathways and Stability Considerations

This compound is an inherently unstable species. Its principal decomposition pathway, especially in the context of nitration reactions, is the elimination of a water molecule to form the nitronium ion (NO₂⁺). wikipedia.orgmasterorganicchemistry.com

[H₂NO₃]⁺ ⇌ NO₂⁺ + H₂O

This decomposition is the rate-determining step in some aromatic nitrations, where the formation of the nitronium ion is the slow step, followed by a rapid reaction with the aromatic substrate. rsc.org The stability and decomposition of protonated nitric acid are highly dependent on the medium. In the gas phase, its existence has been confirmed by mass spectrometry. acs.org In superacid solutions, it exists in equilibrium with the nitronium ion. researchgate.netwikipedia.org

The thermal and photochemical decomposition of nitric acid itself is a well-known phenomenon, leading to the formation of nitrogen dioxide (NO₂), water, and oxygen. stackexchange.com

4HNO₃ ⇌ 4NO₂ + 2H₂O + O₂

This decomposition can be accelerated by heat or light and is responsible for the yellow or reddish-brown color of aged or fuming nitric acid due to dissolved NO₂. wikipedia.orgstackexchange.com The thermal decomposition of nitric acid in mixed acid solutions (with sulfuric acid) is complex and can involve autocatalytic pathways. researchgate.netresearchgate.net The stability of this compound is thus limited, readily reverting to nitric acid by deprotonation or decomposing to the nitronium ion and water.

An extensive search of scientific literature and chemical databases has revealed no information on a compound named "this compound." This name does not correspond to a recognized chemical entity in standard chemical nomenclature, and no research findings, kinetic stability data, or decomposition product analyses associated with this term could be located.

It is possible that "this compound" may be a theoretical or hypothetical molecule that has not yet been synthesized or characterized. Alternatively, it could be a non-standard or proprietary name not in public use. Without any available scientific data, it is not possible to provide an article on its reactivity, reaction mechanisms, kinetic stability, or decomposition products.

Therefore, the requested article with the specified outline and content cannot be generated due to the absence of any scientific information on the subject.

Dihydroxy Oxo Azanium As a Constituent in Advanced Chemical Systems

Integration into Coordination Compounds and Complex Salts

The incorporation of dihydroxy-oxo-azanium into stable coordination compounds or complex salts is not a widely documented field in chemical literature. Its high reactivity and transient nature mean it readily decomposes to the more stable nitronium ion (NO₂⁺) and water, making its isolation within a stable coordination sphere challenging. researchgate.netscribd.comdokumen.pub However, theoretical considerations and limited data provide a basis for discussing its potential roles.

This compound as a Cationic Component or Ligand

In principle, the this compound cation, [N(OH)₂O]⁺, could serve two primary functions in coordination chemistry: as a non-coordinating cation or as a direct ligand.

The possibility of this compound acting as a ligand is theoretically plausible but experimentally unverified. Coordination would likely occur through one of the lone pairs on its oxygen atoms. However, the strong positive charge on the cation and its inherent instability make it a poor Lewis base, and thus a very weak ligand. Any interaction with a metal center would be expected to be highly labile. Computational studies on protonated water-nitric acid clusters show that water can act as a coordinating ligand, suggesting that related species could exhibit similar behavior under specific conditions. researchgate.net

Structural and Electronic Impact in Coordination Complexes

Should this compound be successfully incorporated as a ligand, its structural and electronic effects would be significant.

Electronic Impact : Being a highly electron-withdrawing entity, it would significantly increase the Lewis acidity of the metal center to which it is coordinated. This could, in turn, affect the catalytic activity of the complex or the spectroscopic properties of the metal ion.

Currently, these considerations remain largely in the realm of theoretical chemistry, as stable, well-characterized coordination complexes featuring the this compound cation as a ligand have not been reported in mainstream chemical literature. Its primary documented role in complex chemical systems is as a precursor to the nitronium ion. dokumen.pub

Role in Supramolecular Chemistry and Crystal Engineering

The principles of supramolecular chemistry and crystal engineering rely on predictable and controllable non-covalent interactions to build larger, ordered structures from molecular components. The this compound cation possesses features that make it an interesting, albeit challenging, candidate for such designs.

Non-Covalent Interactions within Crystalline Networks

The most significant feature of this compound for supramolecular chemistry is its capacity for strong hydrogen bonding. The two hydroxyl groups can act as hydrogen bond donors, while the oxo group could potentially act as an acceptor.

Theoretical studies on clusters of protonated nitric acid with water molecules, [H(HNO₃)(H₂O)n]⁺, have been a key area of research. researchgate.netresearchgate.net These studies reveal that intricate hydrogen-bonding networks are formed. The most stable isomer of H₂NO₃⁺ is, in fact, best described as a non-covalently bound complex between the nitronium ion and water, NO₂⁺(H₂O). science.govscience.gov This demonstrates the powerful influence of non-covalent forces in the very structure of the ion. Analysis using theories like Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) has been applied to related systems, such as nitric acid dimers, to understand the nature of the hydrogen bonds. researchgate.net These interactions are fundamental to the "microsolvation" process and are crucial in dictating the stability and structure of small ionic clusters. physchemres.org

Design Principles for Molecular Adducts

Designing molecular adducts with this compound requires managing its high reactivity while exploiting its interaction capabilities. The key design principles would involve:

Partner Selection : Choosing partner molecules with strong hydrogen bond accepting sites (e.g., ethers, carbonyls, or amines) could stabilize the this compound cation through robust hydrogen bonds.

Control of Acidity : The environment's acidity is critical. The cation is formed in superacidic conditions and will be destroyed by any significant presence of a base. scribd.comquora.com Therefore, any co-former must be stable and non-reactive under these harsh conditions.

Low-Temperature Crystallization : To prevent the thermal decomposition of the cation, crystal growth would need to be conducted at very low temperatures.

While these principles can be outlined, their practical application is severely limited. The dominant pathway for this compound is its dissociation, which generally outcompetes its assembly into stable, crystalline molecular adducts. scribd.com

Theoretical Applications in Catalysis and Chemical Transformations

The most well-established role of this compound is as a catalytic intermediate. Its formation is the critical first step in the mechanism of aromatic nitration using mixed nitric and sulfuric acids. dokumen.pubyoutube.com

In this process, sulfuric acid, being the stronger acid, protonates nitric acid to form this compound (H₂NO₃⁺). google.comscribd.com This protonated intermediate is not the active electrophile itself but readily eliminates a molecule of water to generate the highly reactive nitronium ion (NO₂⁺). dokumen.pub The nitronium ion then attacks the aromatic ring in the key electrophilic substitution step.

The energetics and mechanism of this transformation have been detailed through theoretical calculations. researchgate.net Ab initio studies have confirmed that protonation occurs preferentially at the hydroxylic oxygen atom, leading to the formation of the NO₂⁺ and H₂O complex. researchgate.net The dissociation energy of this complex has been calculated, confirming that the formation of the nitronium ion can be the rate-determining step in nitration reactions. researchgate.netresearchgate.net

Beyond its role in generating the nitronium ion, the direct theoretical application of this compound in designing other catalytic cycles is not established. Its utility is primarily as a subject of study to understand the fundamental steps of electrophilic reactions and gas-phase ion chemistry. deepdyve.comresearchgate.net The insights gained from studying its structure, isomers, and reactivity inform our understanding of reaction mechanisms in highly acidic media and in atmospheric chemistry, where reactions involving protonated species are significant. researchgate.netresearchgate.net

Computational Modeling of Catalytic Cycles Featuring Azanium Species

The transient nature of azanium species like this compound makes their experimental characterization within catalytic cycles challenging. Consequently, computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating their structure, stability, and role in reaction mechanisms. nih.govrsc.orgnih.gov While comprehensive computational models of full catalytic cycles featuring this compound are still an emerging area of research, theoretical studies on the formation and reactivity of this ion provide critical insights into its potential catalytic applications.

Ab initio and DFT calculations have been employed to investigate the molecular structure and relative stabilities of protonated nitric acid isomers. rsc.orgrsc.orgacs.org These studies are fundamental to understanding how this compound might participate in a catalytic cycle. For instance, computational models can predict the energy barriers for its formation and subsequent reactions, which are crucial parameters for determining the rate-limiting steps in a proposed catalytic process. rsc.org

Table 1: Computed Properties of this compound and Related Species Below is a table summarizing some of the computed properties for this compound and a related, simpler azanium species, hydroxy(oxo)azanium. These computational data are vital for parametrizing and validating models of catalytic cycles.

| Property | This compound (H₂NO₃⁺) | Hydroxy(oxo)azanium (H₂NO₂⁺) |

| Molecular Formula | H₂NO₃⁺ | H₂NO₂⁺ |

| Molecular Weight | 64.021 g/mol smolecule.com | 48.022 g/mol nih.gov |

| IUPAC Name | dihydroxy(oxo)azanium smolecule.com | hydroxy(oxo)azanium nih.gov |

| Canonical SMILES | N+(O)O smolecule.com | NH+O nih.gov |

| InChI Key | AOCIUCGLIAMDFY-UHFFFAOYSA-N smolecule.com | BLNWTAHYTCHDJH-UHFFFAOYSA-O nih.gov |

| Computed XLogP3 | - | -0.3 nih.gov |

| Topological Polar Surface Area | - | 51.3 Ų nih.gov |

This table presents data sourced from computational chemistry databases and may not reflect experimental values.

Theoretical investigations into the nitration of aromatic compounds often point to the formation of the nitronium ion (NO₂⁺) from protonated nitric acid. bohrium.commasterorganicchemistry.com The dissociation of this compound into the nitronium ion and a water molecule is a key step that is frequently modeled. rsc.orgrsc.org The calculated dissociation energy for this process is a critical factor in understanding the kinetics of nitration reactions. rsc.org While this is a single reaction step, it forms a crucial component that would be integrated into a larger computational model of a catalytic cycle, for example, in acid-catalyzed nitration processes where the acid is regenerated.

Furthermore, DFT studies on the interaction of ammonium (B1175870) ions (a class of azanium compounds) with other molecules, such as aromatic heterocycles, provide a framework for modeling the non-covalent interactions that can be crucial for the stability of intermediates and transition states in a catalytic cycle. rsc.org These studies help in understanding the role of the solvent and other species present in the reaction medium. nih.gov

Design of Novel Reagents based on this compound Reactivity

The inherent reactivity of this compound, primarily its potent electrophilicity and its ability to act as a source of the nitronium ion, makes it a valuable lead structure for the design of novel chemical reagents. smolecule.combohrium.com The development of new reagents often focuses on taming the reactivity of highly reactive species to achieve greater selectivity and functional group tolerance in chemical synthesis.

The primary application of this compound's reactivity lies in electrophilic substitution reactions. bohrium.com The design of novel nitrating agents is an active area of research, aiming to overcome the often harsh conditions (e.g., mixtures of concentrated nitric and sulfuric acids) required for traditional nitrations. masterorganicchemistry.com By modifying the structure of this compound, for instance, by replacing the hydroxyl groups with other functionalities, it may be possible to create new reagents with tailored reactivity profiles.

Table 2: Reactivity Profile of this compound This table outlines the principal types of reactions that this compound can undergo, which form the basis for the rational design of new reagents.

| Reaction Type | Description | Potential Application in Reagent Design |

| Proton Transfer | Acts as a Brønsted-Lowry acid, donating a proton. stackexchange.com | Development of novel acid catalysts. |

| Dissociation | Decomposes to form the highly electrophilic nitronium ion (NO₂⁺) and water. rsc.orgrsc.org | Creation of controlled and selective nitrating agents. |

| Oxidation | The nitrogen atom is in a high oxidation state, making the ion a potential oxidizing agent. libretexts.org | Design of new selective oxidizing agents for various functional groups. |

| Nucleophilic Attack | The electron-deficient nitrogen and oxygen atoms can be susceptible to attack by strong nucleophiles. | Synthesis of novel nitrogen- and oxygen-containing functional groups. |

The design of such novel reagents is heavily reliant on computational chemistry to predict their stability, reactivity, and selectivity before their synthesis is attempted. nih.gov For example, DFT calculations can be used to model the transition states of reactions involving a hypothetical new reagent, allowing for an in-silico screening of its potential efficacy.

Moreover, the concept of using N-oxyl radicals, which are related to azanium species, for selective oxidative functionalization of organic substrates is an area of growing interest. researchgate.net These studies provide a blueprint for how the reactivity of nitrogen-oxygen compounds can be harnessed for the development of new synthetic methods. While not directly involving this compound, the principles of leveraging the reactivity of electron-deficient nitrogen centers are transferable.

Conclusion and Future Research Perspectives

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodology : Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Characterize critical quality attributes (CQAs) such as particle size distribution (PSD) and crystallinity. Use multivariate regression to correlate process parameters with product consistency .

Conflict Resolution in Literature

Q. What strategies are effective in reconciling conflicting reports on this compound’s catalytic behavior?

- Methodology : Conduct comparative studies under standardized conditions (e.g., OECD guidelines). Perform meta-analyses of published data to identify trends or outliers. Engage in collaborative reproducibility initiatives (e.g., CASPAr) to validate disputed findings. Publish negative results in open-access repositories to fill knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.